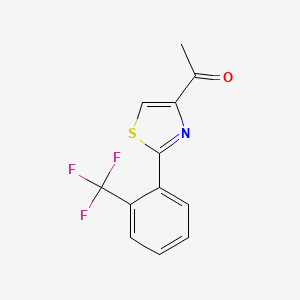
1-(2-(2-三氟甲基苯基)噻唑-4-基)乙酮
描述
1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring.
科学研究应用
1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone has diverse applications in scientific research:
作用机制
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It’s known that thiazole derivatives can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This allows them to interact with various biological targets, potentially leading to their wide range of observed effects.
Biochemical Pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight is 1741199 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The compound is stable under normal conditions , suggesting that it may be relatively resistant to environmental influences.
生化分析
Biochemical Properties
1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with nitric oxide synthase, acting as an inhibitor . The inhibition of nitric oxide synthase can have various physiological effects, including modulation of neurotransmitter release and vascular tone. Additionally, the thiazole ring in the compound contributes to its diverse biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties .
Cellular Effects
1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with nitric oxide synthase can lead to alterations in nitric oxide levels, impacting cell signaling pathways involved in inflammation and immune responses . Furthermore, the compound’s antioxidant properties can protect cells from oxidative stress, thereby influencing cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of 1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of nitric oxide synthase, inhibiting its activity and reducing the production of nitric oxide . This inhibition can lead to downstream effects on various signaling pathways and physiological processes. Additionally, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, contributing to its diverse biological activities .
Dosage Effects in Animal Models
The effects of 1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, the compound can exhibit toxic or adverse effects, including potential hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone is involved in various metabolic pathways. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a significant role in the metabolism of the compound, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution . Additionally, the compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, influencing its localization and activity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic applications.
Subcellular Localization
The subcellular localization of 1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound’s interaction with nitric oxide synthase can localize it to the endoplasmic reticulum, where it exerts its inhibitory effects. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and optimizing its therapeutic potential.
准备方法
The synthesis of 1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The final step involves coupling the trifluoromethyl-phenyl group with the thiazole ring, typically using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce costs, often employing continuous flow chemistry techniques and advanced catalytic systems .
化学反应分析
1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted thiazoles and trifluoromethylated derivatives .
相似化合物的比较
1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone can be compared with other similar compounds, such as:
1-[2-(2-Trifluoromethyl-phenyl)-imidazol-4-yl]-ethanone: This compound has an imidazole ring instead of a thiazole ring, which may alter its biological activity and chemical reactivity.
1-[2-(2-Trifluoromethyl-phenyl)-oxazol-4-yl]-ethanone: The presence of an oxazole ring can influence the compound’s stability and interaction with biological targets.
The uniqueness of 1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone lies in its combination of the trifluoromethyl group and thiazole ring, which imparts distinct physicochemical properties and biological activities.
属性
IUPAC Name |
1-[2-[2-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NOS/c1-7(17)10-6-18-11(16-10)8-4-2-3-5-9(8)12(13,14)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNNOPXDNGBREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


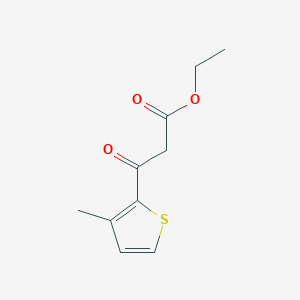
![4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1399949.png)
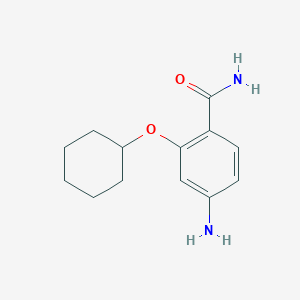

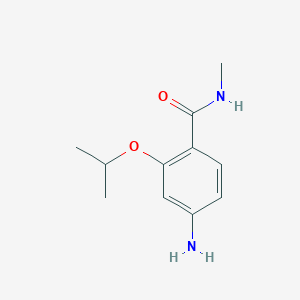
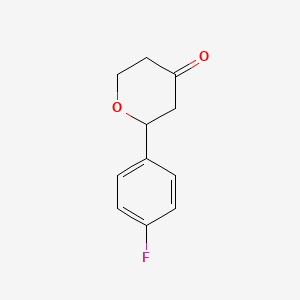
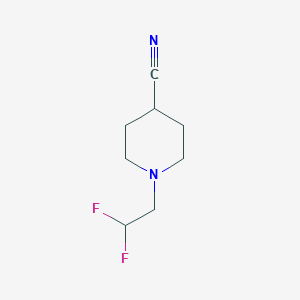
![2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid](/img/structure/B1399956.png)

![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B1399960.png)
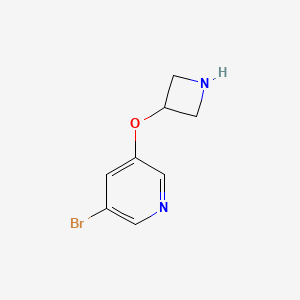
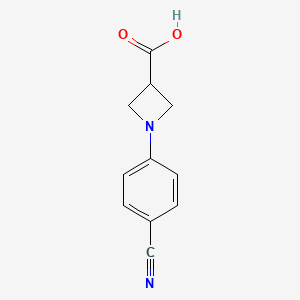
![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine](/img/structure/B1399967.png)

